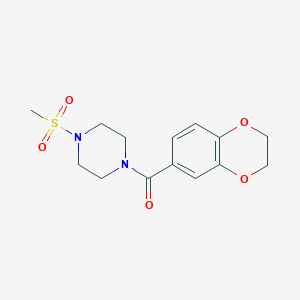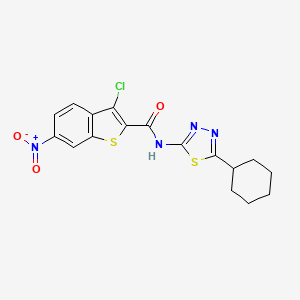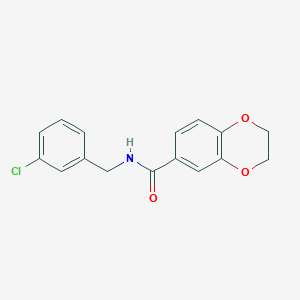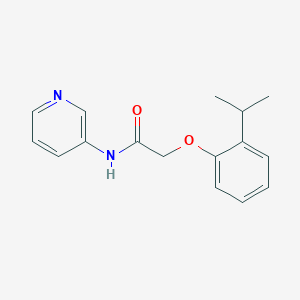
2-(2-isopropylphenoxy)-N-3-pyridinylacetamide
Overview
Description
2-(2-isopropylphenoxy)-N-3-pyridinylacetamide, commonly known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of PAK1 (p21-activated kinase). PAK1 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and cytoskeletal remodeling.
Scientific Research Applications
IPA-3 has been used in various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, PAK1 has been shown to be overexpressed in various types of cancer, including breast, prostate, and pancreatic cancer. IPA-3 has been used to selectively inhibit PAK1 activity and inhibit tumor growth in vitro and in vivo. In neurobiology, PAK1 has been shown to play a role in synaptic plasticity and memory formation. IPA-3 has been used to investigate the role of PAK1 in these processes. In cardiovascular research, PAK1 has been shown to play a role in cardiac hypertrophy and heart failure. IPA-3 has been used to investigate the role of PAK1 in these processes.
Mechanism of Action
IPA-3 selectively inhibits the activity of PAK1 by binding to the ATP-binding pocket of the kinase domain. This leads to the inhibition of downstream signaling pathways that are activated by PAK1, including the MAPK/ERK and PI3K/Akt pathways. The inhibition of these pathways leads to the inhibition of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
IPA-3 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, survival, and migration. IPA-3 has also been shown to induce apoptosis in cancer cells. In addition, IPA-3 has been shown to inhibit the formation of actin stress fibers and focal adhesions, which are important for cell migration and invasion.
Advantages and Limitations for Lab Experiments
One of the advantages of IPA-3 is its selectivity for PAK1, which allows for the specific investigation of PAK1 signaling pathways. However, one limitation of IPA-3 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, IPA-3 has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Future Directions
There are several future directions for IPA-3 research, including the investigation of its potential as a therapeutic agent for cancer and other diseases. In addition, further research is needed to understand the mechanisms underlying the off-target effects of IPA-3 on other kinases. Finally, the development of more potent and selective PAK1 inhibitors may lead to new insights into the role of PAK1 in various cellular processes.
properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)14-7-3-4-8-15(14)20-11-16(19)18-13-6-5-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMLRJAMVCKBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(propan-2-yl)phenoxy]-N-(pyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)
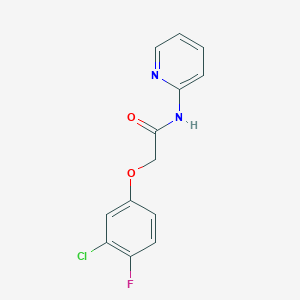
![N-[3-(aminocarbonyl)-2-thienyl]nicotinamide](/img/structure/B4181084.png)

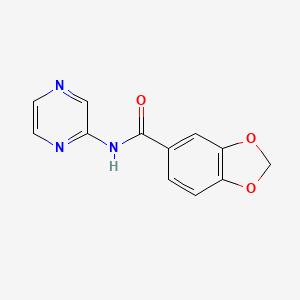
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)


![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)
